molecular formula C11H11N3O B7899600 5-(2-Methoxyphenyl)pyrazin-2-amine

5-(2-Methoxyphenyl)pyrazin-2-amine

Cat. No.: B7899600
M. Wt: 201.22 g/mol
InChI Key: GAIOCFVJFFOLRX-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)pyrazin-2-amine is a pyrazine derivative featuring a 2-methoxyphenyl substituent at the 5-position of the pyrazine ring. Its molecular formula is C₁₁H₁₁N₃O, with a molecular weight of 201.23 g/mol. The methoxyphenyl group introduces aromaticity and electron-donating effects, enhancing lipophilicity compared to simpler pyrazin-2-amine derivatives . This structural motif is significant in medicinal chemistry, as aromatic substituents often improve binding affinity to biological targets.

Properties

IUPAC Name

5-(2-methoxyphenyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-14-11(12)7-13-9/h2-7H,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIOCFVJFFOLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)pyrazin-2-amine typically involves the condensation of pyrazin-2-amine with 2-methoxybenzaldehyde. This reaction is often carried out in the presence of a catalyst such as TiCl4, which facilitates the formation of the desired product . Another method involves the use of Suzuki-Miyaura cross-coupling reactions, where 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide is reacted with various aryl/heteroaryl boronic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyrazine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of pyrazine compounds exhibit promising anticancer properties. For instance, the compound has been investigated for its ability to inhibit specific kinases associated with cancer progression. A study highlighted the synthesis of 2,6-disubstituted pyrazines that demonstrated potent inhibition of CSNK2A, a kinase involved in tumorigenesis, with IC50 values in the nanomolar range . The structural modifications on the pyrazine ring significantly influenced the selectivity and potency against cancer cell lines.

Antiviral Properties
In addition to anticancer activity, 5-(2-Methoxyphenyl)pyrazin-2-amine has been explored for its antiviral effects. Compounds derived from this structure have shown effectiveness against viral replication, particularly in models simulating coronaviruses. The relationship between kinase inhibition and antiviral activity was established, indicating that modifications to the pyrazine scaffold can enhance therapeutic efficacy against viral pathogens .

Organic Synthesis

Building Block in Organic Chemistry
this compound serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions such as amination and cross-coupling techniques. The unique electronic properties imparted by the methoxy group enhance reactivity and selectivity during synthetic transformations .

Ligand in Coordination Chemistry
This compound has also been employed as a ligand in coordination chemistry. Its ability to coordinate with metal ions makes it valuable for synthesizing metal complexes that exhibit unique catalytic properties or enhanced stability in various chemical reactions.

Biological Studies

Mechanism of Action
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Studies have shown that it can modulate enzyme activities and influence signaling pathways critical for cell proliferation and survival. Understanding these mechanisms is essential for developing targeted therapies that leverage these interactions for therapeutic benefits .

CompoundTarget KinaseIC50 (nM)Activity Type
4-Carboxyphenyl derivativeCSNK2A9Anticancer
6-Isopropoxyindole analoguePIM3<3Antiviral
Ortho-methoxy aniline derivativeCSNK2A30Antiviral

Table 2: Synthetic Pathways Involving this compound

Reaction TypeConditionsYield (%)
AminationMicrowave irradiation69
Cross-couplingPd-catalyzed Sonogashira63-96
Cyclizationt-BuOK mediatedGood

Case Studies

  • CSNK2A Inhibition Study
    A recent study evaluated the efficacy of various pyrazine derivatives against CSNK2A, revealing that modifications at the 6-position significantly enhanced selectivity and potency . The findings suggest that further exploration into structural variations could lead to more effective anticancer agents.
  • Antiviral Activity Assessment
    Another investigation focused on the antiviral properties of pyrazine derivatives against murine hepatitis virus (MHV). The results indicated a correlation between kinase inhibition and antiviral efficacy, emphasizing the potential of these compounds as dual-action therapeutics .

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares 5-(2-Methoxyphenyl)pyrazin-2-amine with structurally analogous pyrazin-2-amine derivatives:

Compound Name Molecular Formula Substituent Position/Group Molecular Weight (g/mol) Key Properties/Effects
This compound C₁₁H₁₁N₃O 5-(2-Methoxyphenyl) 201.23 Aromatic, electron-donating, lipophilic
5-Methylpyrazin-2-amine C₅H₇N₃ 5-Methyl 109.13 Compact, lower lipophilicity
5-(Methylthio)pyrazin-2-amine C₅H₇N₃S 5-Methylthio 141.19 Polarizable sulfur, potential metabolic oxidation
5-Trifluoromethylpyrazin-2-amine C₅H₄F₃N₃ 5-Trifluoromethyl 163.10 Electron-withdrawing, increased acidity
5-Methoxypyrazin-2-amine C₅H₇N₃O 5-Methoxy 125.13 Moderate lipophilicity, stable at 0–8°C
Key Observations:
  • Electronic Effects : The electron-donating methoxyphenyl group contrasts with electron-withdrawing groups like trifluoromethyl, which may alter reactivity in nucleophilic substitution or metal-catalyzed coupling reactions .

Biological Activity

5-(2-Methoxyphenyl)pyrazin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N4O. Its structure includes a pyrazine ring substituted with a methoxyphenyl group, which is believed to influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects in different disease models.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, particularly against certain bacterial strains.
  • Anticancer Potential : Some studies have indicated that it could inhibit cancer cell proliferation, although specific mechanisms remain to be elucidated.
  • Neuroprotective Effects : There are indications that this compound may provide neuroprotective benefits, potentially through modulation of oxidative stress pathways.

Antimicrobial Studies

A study conducted by researchers at the National Institutes of Health evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) in the low micromolar range, suggesting its potential as an anti-tubercular agent .

Anticancer Research

In a separate investigation focusing on cancer therapeutics, this compound was tested for its effects on human cancer cell lines. The compound demonstrated selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating a favorable therapeutic index . Further mechanistic studies revealed that it may induce apoptosis through the activation of caspase pathways.

Data Table: Summary of Biological Activities

Biological ActivityObservationsReference
AntimicrobialActive against M. tuberculosis (MIC < 1 µM)
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates oxidative stress pathways

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